molecular formula C9H17NO2 B555522 (R)-tert-Butyl pyrrolidine-2-carboxylate CAS No. 90071-62-8

(R)-tert-Butyl pyrrolidine-2-carboxylate

Cat. No. B555522
CAS RN: 90071-62-8
M. Wt: 171.24 g/mol
InChI Key: XJJBXZIKXFOMLP-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-tert-Butyl pyrrolidine-2-carboxylate” is a compound that contains a five-membered pyrrolidine ring . This nitrogen heterocycle is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “®-tert-Butyl pyrrolidine-2-carboxylate” is characterized by a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle and is saturated . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM . The most potent was a compound characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM .

Scientific Research Applications

Synthesis of N-heterocycles

(R)-tert-Butyl pyrrolidine-2-carboxylate is extensively used in the synthesis of N-heterocycles, leveraging chiral sulfinamides as chiral auxiliaries for the stereoselective synthesis of amines and their derivatives. This approach facilitates the production of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial in developing natural products and therapeutically relevant compounds (Philip et al., 2020).

Metabolism in Plant Defense

In the context of plant biology, derivatives similar to (R)-tert-Butyl pyrrolidine-2-carboxylate, such as Pyrroline-5-carboxylate (P5C), are studied for their role in plant defense mechanisms against pathogens. P5C metabolism is crucial during pathogen infection and abiotic stress, highlighting the significant biological roles these compounds and their derivatives can play (Qamar et al., 2015).

Drug Discovery

Pyrrolidine scaffolds, including compounds like (R)-tert-Butyl pyrrolidine-2-carboxylate, are vital in drug discovery for treating human diseases. Their saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing significantly to the stereochemistry of molecules and increasing three-dimensional coverage, which is essential for the development of bioactive compounds with target selectivity (Li Petri et al., 2021).

Environmental and Health Impacts

Synthetic Phenolic Antioxidants (SPAs) studies have shown that derivatives of (R)-tert-Butyl pyrrolidine-2-carboxylate, like 2,6-di-tert-butyl-4-methylphenol (BHT) and others, are widely used in various products to extend shelf life due to their antioxidant properties. However, their environmental presence and potential health impacts necessitate careful consideration and further research (Liu & Mabury, 2020).

Stereochemistry in Pharmacology

Stereochemistry research has emphasized the importance of the configuration of stereocenters in (R)-tert-Butyl pyrrolidine-2-carboxylate and similar compounds. The different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles, impacting the binding mode to enantioselective proteins and offering insights into designing more effective pharmaceutical agents (Veinberg et al., 2015).

Future Directions

The future directions in the research of pyrrolidine derivatives involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these compounds .

properties

IUPAC Name

tert-butyl (2R)-pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJBXZIKXFOMLP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl pyrrolidine-2-carboxylate

Synthesis routes and methods

Procedure details

A solution of 5-(biphenyl-4-yloxymethyl)-furan-2-carboxylic acid (of Intermediate 8; 0.134 g, 0.46 mmol), D-proline tert-butyl ester hydrochloride (Bachem; 0.22 g, 1.1 mmol), 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (Avocado; 0.18 g, 0.95 mmol), and N,N-dimethylaminopyridine (0.166 g, 1.36 mmol) in tetrahydrofuran (10 mL) was stirred at room temperature for 16 h. The solvents were evaporated under reduced pressure, and water and ethyl acetate were added. The aqueous phase was extracted three times with ethyl acetate, and the combined organic layers were dried (sodium sulfate), filtered, evaporated, and purified using a Biotage Flash 40 purification system, eluting with methylene chloride/acetone 9:1, to give 5-(biphenyl-4-yloxymethyl)-furan-2-carbonyl]-D-pyrrolidine-2-carboxylic acid tert-butyl ester as a white solid (0.115 g, 56%).
Name
5-(biphenyl-4-yloxymethyl)-furan-2-carboxylic acid
Quantity
0.134 g
Type
reactant
Reaction Step One
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.166 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.